N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam
Overview
Description
N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam is a chemical compound with the following properties:
- Molecular Formula : C₁₈H₂₁NO₅S
- Molecular Weight : 363.43 g/mol
- Purity : >98.0% (determined by HPLC)
- Physical State : Solid at 20°C
- Melting Point : 183°C
- Specific Rotation [α]₂₀/D : -135° (in MeOH)
Synthesis Analysis
The synthetic pathway for this compound involves specific reactions and reagents. Unfortunately, I don’t have access to specific synthetic details in my current knowledge base. However, scientific literature likely contains relevant information on its synthesis.
Molecular Structure Analysis
The molecular structure of N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam consists of a complex arrangement of atoms, including carbon, hydrogen, nitrogen, oxygen, and sulfur. The carboxybenzoyl group and the camphorsultam moiety contribute to its overall structure.
Chemical Reactions Analysis
Understanding the chemical reactivity of this compound is crucial. Researchers may investigate its behavior under various conditions, such as acidic or basic environments, temperature changes, and exposure to other reagents. Detailed studies would reveal its reactivity patterns.
Physical And Chemical Properties Analysis
- Solubility : Investigating its solubility in different solvents is essential.
- Stability : Assessing its stability under varying conditions (e.g., temperature, light, humidity) is crucial.
- Spectroscopic Properties : UV-Vis, IR, and NMR spectra provide valuable insights.
- Crystalline Form : Characterizing its crystal structure aids in understanding its properties.
Scientific Research Applications
1. Chiral Probing and Stereochemistry Determination
N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam, also known as Oppolzer's camphorsultam, has been identified as a valuable chiral probe. It is particularly useful for the optical resolution by high-performance liquid chromatography (HPLC) and for determining the absolute stereochemistry of carboxylic acids through X-ray crystallography. This application is significant in the resolution and determination of stereochemistry in various organic compounds, enhancing our understanding of their chemical behavior and properties (Harada, Soutome, Murai, & Uda, 1993).
2. Asymmetric Synthesis
Oppolzer's camphorsultam is widely acknowledged as an efficient chiral auxiliary in asymmetric synthesis. Its utility spans a range of reactions such as alkylations, allylations, 1,3-dipolar cycloadditions, cyclopropanation, reductions, Diels–Alder, aldol, and ene reactions. These reactions are critical in the stereoselective synthesis of various important natural products, showcasing the sultam's versatility and power as a synthetic tool (Heravi & Zadsirjan, 2014).
3. Catalysis and Chemical Transformations
The use of N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam has been found crucial in various catalytic transformations. For instance, it plays a key role in the ruthenium-catalyzed meta C-H chlorination of arenes, where its use as a chlorinating agent is essential for successful reactions. This illustrates its importance in facilitating specific and innovative chemical transformations (Fan, Lu, Cheng, & Zhang, 2018).
4. Photoinitiator Applications
In the field of polymer science, camphorquinone, a derivative related to camphorsultam, has been utilized as a photoinitiator. This application is particularly notable in dental materials, where it is used to initiate the polymerization of resins. The study of these systems enhances the understanding of photopolymerization processes and contributes to the development of advanced dental materials (Ullrich, Herzog, Liska, Burtscher, & Moszner, 2004).
Safety And Hazards
Researchers must evaluate the safety profile of N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam. This includes toxicity, handling precautions, and potential environmental impact.
Future Directions
Future research could focus on:
- Biological Activity : Investigate its potential as a drug candidate or probe.
- Derivatives : Synthesize analogs for structure-activity relationship studies.
- Applications : Explore its applications in various fields (e.g., pharmaceuticals, materials science).
Remember that this analysis is based on existing knowledge, and further studies may reveal additional insights. For in-depth information, consult relevant scientific literature123.
properties
IUPAC Name |
2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-17(2)11-7-8-18(17)10-25(23,24)19(14(18)9-11)15(20)12-5-3-4-6-13(12)16(21)22/h3-6,11,14H,7-10H2,1-2H3,(H,21,22)/t11-,14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCSAJNSMWSFHF-YRILPIOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC=CC=C4C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]13CS(=O)(=O)N([C@@H]3C2)C(=O)C4=CC=CC=C4C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.